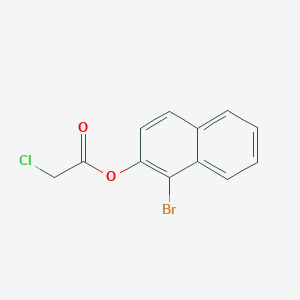

1-Bromonaphthalen-2-yl 2-chloroacetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-bromonaphthalen-2-yl) 2-chloroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO2/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-11(15)7-14/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPOUIGESGGYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromonaphthalen 2 Yl 2 Chloroacetate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-Bromonaphthalen-2-yl 2-chloroacetate provides a logical framework for its synthesis, identifying key precursors and strategic bond disconnections.

The primary strategic disconnection for 1-Bromonaphthalen-2-yl 2-chloroacetate is the ester linkage. This bond can be retrosynthetically cleaved to yield two key precursors: 1-bromo-2-naphthol (B146047) and a derivative of 2-chloroacetic acid. This disconnection is based on the well-established reliability of esterification reactions.

The target molecule, 1-Bromonaphthalen-2-yl 2-chloroacetate, is an ester. The most logical retrosynthetic disconnection is the C-O bond of the ester group, which separates the molecule into an alcohol (a phenol (B47542) in this case) and a carboxylic acid derivative. This leads to the identification of 1-bromo-2-hydroxynaphthalene (also known as 1-bromo-2-naphthol) and a reactive form of 2-chloroacetic acid, such as its acyl chloride or anhydride (B1165640), as the immediate synthetic targets.

The precursor 1-bromo-2-naphthol is a crucial intermediate, and its synthesis is typically accomplished through the electrophilic bromination of 2-naphthol (B1666908). Various methodologies have been developed to achieve this transformation with high selectivity and yield.

One common approach involves the use of elemental bromine in a suitable solvent, such as acetic acid. Another effective method utilizes a combination of an alkali metal bromide, like potassium bromide or sodium bromide, with an oxidizing agent. For instance, the reaction of 2-naphthol with potassium bromide in the presence of hydrogen peroxide in acetic acid has been shown to produce 1-bromo-2-naphthol in good yields. google.com A patent describes a similar method using a bromide salt and an oxidant, highlighting the generation of pale yellow needle-like crystals upon cooling. google.com Another reported synthesis involves the selective bromination of 2-naphthol using sodium bromide and oxone, with the crude product being extracted with ethyl acetate (B1210297). slideshare.net

The following table summarizes various reported methods for the synthesis of 1-bromo-2-naphthol:

| Brominating Agent | Oxidant/Solvent | Reaction Conditions | Yield |

| Potassium Bromide | Hydrogen Peroxide/Acetic Acid | 20°C, 10h | 82% google.com |

| Sodium Bromide | Oxone | Overnight | Not specified slideshare.net |

These methods provide reliable routes to access the necessary 1-bromo-2-naphthol precursor for the subsequent esterification step.

The second key precursor is a reactive derivative of 2-chloroacetic acid, typically chloroacetyl chloride or chloroacetic anhydride. These reagents provide the chloroacetyl moiety for the esterification reaction.

Chloroacetyl chloride is a common reagent and can be synthesized from chloroacetic acid by reaction with reagents such as thionyl chloride, phosphorus trichloride, or phosgene.

Chloroacetic anhydride can also be employed. Its synthesis can be achieved through various methods, including the reaction of chloroacetic acid with a dehydrating agent.

Direct Esterification Approaches

With the key precursors in hand, the final step in the synthesis of 1-Bromonaphthalen-2-yl 2-chloroacetate is the formation of the ester bond. This can be accomplished through several direct esterification methods.

A widely used and efficient method for the synthesis of esters from phenols is the reaction with an acyl halide, in this case, chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct and to activate the phenolic hydroxyl group.

The Schotten-Baumann reaction conditions are often employed for the acylation of phenols. iitk.ac.invedantu.comchemistry-reaction.comwebsite-files.combyjus.com This involves reacting the phenol with the acyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521), or an organic base like pyridine (B92270). The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.

A patent for the preparation of a similar compound, phenyl chloroacetate (B1199739), describes reacting phenol with chloroacetyl chloride in the absence of a solvent and in the presence of a catalyst such as organic ammonium (B1175870) salts, phosphonium (B103445) salts, amines, phosphines, or amides. google.com This solvent-free approach offers potential environmental and economic advantages.

A plausible reaction scheme for the synthesis of 1-Bromonaphthalen-2-yl 2-chloroacetate via this method is as follows:

1-Bromo-2-naphthol is dissolved in a suitable solvent, such as dichloromethane (B109758) or toluene. A base, for example, triethylamine (B128534) or pyridine, is added to the solution. Chloroacetyl chloride is then added dropwise, typically at a reduced temperature to control the exothermic reaction. The reaction mixture is then stirred at room temperature or with gentle heating until completion. The workup usually involves washing the organic layer with water and brine, followed by drying and removal of the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.

An alternative to using chloroacetyl chloride is the employment of chloroacetic anhydride. Acid anhydrides are generally less reactive than acid chlorides, which can be advantageous in controlling the reaction. The esterification of phenols with acid anhydrides is a well-established transformation.

The reaction of 1-bromo-2-naphthol with chloroacetic anhydride would proceed to form 1-Bromonaphthalen-2-yl 2-chloroacetate and chloroacetic acid as a byproduct. This reaction is often catalyzed by an acid or a base. Base catalysis, similar to the Schotten-Baumann conditions, can be employed to increase the nucleophilicity of the phenol. The use of a base like pyridine can also serve as a nucleophilic catalyst.

The general procedure would involve mixing 1-bromo-2-naphthol and chloroacetic anhydride in a suitable solvent. A catalytic amount of a base, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP), may be added to facilitate the reaction. The mixture is then typically heated to drive the reaction to completion. The workup procedure is similar to that for the acid chloride method, involving extraction and purification steps to isolate the desired ester.

Nucleophilic Substitution Strategies

Nucleophilic substitution remains a cornerstone of organic synthesis and provides a direct route to 1-Bromonaphthalen-2-yl 2-chloroacetate. These strategies typically involve the reaction of a nucleophilic oxygen species with an electrophilic acetyl derivative.

Alkylation of 1-Bromo-2-naphthoxide with Halogenated Acetates

A primary and straightforward method for the synthesis of 1-Bromonaphthalen-2-yl 2-chloroacetate is the alkylation of 1-bromo-2-naphthoxide with a halogenated acetate, such as chloroacetyl chloride or ethyl chloroacetate. This reaction is analogous to the well-established Williamson ether synthesis, which proceeds via an SN2 mechanism. masterorganicchemistry.comwikipedia.org

The initial step involves the deprotonation of 1-bromo-2-naphthol using a suitable base to generate the more nucleophilic 1-bromo-2-naphthoxide anion. The choice of base is crucial; while strong bases like sodium hydride can be used, the phenolic proton of 1-bromo-2-naphthol is sufficiently acidic to be deprotonated by weaker bases such as potassium carbonate or sodium hydroxide. edubirdie.com

Once the naphthoxide is formed in situ, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent. The halogen atom on the acetyl group serves as a good leaving group, facilitating the formation of the ester linkage.

Reaction Scheme:

1-Bromo-2-naphthol + Base → 1-Bromo-2-naphthoxide anion

1-Bromo-2-naphthoxide anion + ClCOCH2Cl → 1-Bromonaphthalen-2-yl 2-chloroacetate + Cl-

The reaction conditions, including solvent and temperature, can be optimized to maximize the yield and minimize side reactions. Aprotic polar solvents are generally preferred for SN2 reactions. edubirdie.com

Phase-Transfer Catalysis in Aryloxyacetate Formation

To enhance the efficiency of the reaction between the water-soluble naphthoxide and the water-insoluble chloroacetylating agent, phase-transfer catalysis (PTC) can be employed. This technique is particularly useful in biphasic systems (e.g., aqueous-organic) and facilitates the transfer of the anionic nucleophile from the aqueous phase to the organic phase where the electrophile resides. researchgate.netresearchgate.net

In this approach, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the 1-bromo-2-naphthoxide anion. This lipophilic ion pair is soluble in the organic phase, allowing for a homogeneous reaction with the chloroacetylating agent. The catalyst is regenerated and returns to the aqueous phase to repeat the cycle.

The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the ability to use less expensive and less hazardous reagents and solvents. researchgate.net Phenol-free ester products can often be obtained by simple phase separation and evaporation of the organic solvent. researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering alternative and often more efficient pathways for the formation of carbon-heteroatom bonds.

Cross-Coupling Methodologies for Naphthalene (B1677914) Bromination

The synthesis of the key precursor, 1-bromo-2-naphthol, is a critical step. While direct bromination of 2-naphthol can be achieved, it often leads to a mixture of mono-, di-, and poly-substituted products. slideshare.net To achieve selective bromination at the C1 position, various methods have been developed.

One approach involves the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like methanol (B129727). nih.gov This method can provide high selectivity for the desired mono-ortho-brominated product. nih.gov Another method utilizes sodium bromide and an oxidizing agent like oxone, where the reagents are ground together and reacted. slideshare.net A patent describes a method using a bromide salt as the bromine source and an oxidant in a suitable solvent. google.com

The selective synthesis of 1-bromo-2-naphthol is crucial as it provides the necessary starting material for subsequent esterification or for use in transition metal-catalyzed cross-coupling reactions to form the aryl ester.

Table 1: Comparison of Bromination Methods for 2-Naphthol

| Reagent System | Catalyst/Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid, Methanol | High for 1-bromo-2-naphthol | nih.gov |

| Sodium Bromide/Oxone | Grinding, Overnight reaction | Selective bromination | slideshare.net |

| Bromide Salt/Oxidant | Solvent | High yield of 1-bromo-2-naphthol | google.com |

Palladium-Catalyzed Approaches to Aryl Esters

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of aryl esters. These methods typically involve the coupling of an aryl halide or triflate with a carboxylic acid or its derivative. In the context of synthesizing 1-Bromonaphthalen-2-yl 2-chloroacetate, one could envision a palladium-catalyzed coupling between a suitable naphthalene precursor and chloroacetic acid.

While direct palladium-catalyzed esterification of carboxylic acids with aryl iodides has been reported, these methods often require specific ligands and reaction conditions. organic-chemistry.org A more common approach would be the carbonylation of an aryl halide in the presence of an alcohol, but this would not directly yield the desired chloroacetate ester.

A plausible, though less direct, palladium-catalyzed route could involve the synthesis of 2-naphthyl chloroacetate from 2-naphthol, followed by a selective palladium-catalyzed bromination of the naphthalene ring. However, the more conventional nucleophilic substitution approach is generally more straightforward for this particular target molecule.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of 1-Bromonaphthalen-2-yl 2-chloroacetate, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Nucleophilic substitution reactions, when optimized, can have good atom economy.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with more sustainable alternatives is a key goal. rsc.orgrsc.org For esterification reactions, solvents like dimethyl carbonate (DMC) have been identified as greener alternatives. rsc.orgrsc.org

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure reduces energy consumption. acs.org The use of catalysis, including phase-transfer catalysis, can often lead to milder reaction conditions and thus lower energy requirements. researchgate.net Electrosynthesis from renewable feedstocks is also an emerging energy-efficient method for ester production. nus.edu.sg

Catalysis: The use of catalysts, such as phase-transfer catalysts or transition metal catalysts, is preferred over stoichiometric reagents as they can be used in small amounts and can be recycled. nih.gov Recent research has focused on developing catalysts from earth-abundant metals for transesterification reactions. rsc.org

Renewable Feedstocks: While not directly applicable to the synthesis of this specific compound from basic starting materials, the broader principle encourages the use of renewable resources.

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of 1-Bromonaphthalen-2-yl 2-chloroacetate can be made more environmentally friendly.

Table 2: Green Chemistry Strategies in Ester Synthesis

| Green Chemistry Principle | Application in Ester Synthesis |

| Safer Solvents | Replacement of DCM and DMF with alternatives like dimethyl carbonate (DMC). rsc.orgrsc.org |

| Energy Efficiency | Use of catalytic methods to lower reaction temperatures; exploring electrosynthesis. acs.orgresearchgate.netnus.edu.sg |

| Catalysis | Employing phase-transfer catalysts or recyclable organocatalysts. researchgate.netnih.gov |

| Waste Reduction | Optimizing reactions to maximize yield and minimize by-product formation. |

Chemical Reactivity and Transformation Pathways of 1 Bromonaphthalen 2 Yl 2 Chloroacetate

Reactivity of the Chloroacetate (B1199739) Moiety

The chloroacetate portion of the molecule is susceptible to reactions typical of α-halo esters, including nucleophilic attack at the α-carbon, hydrolysis, and transesterification of the ester group.

The carbon atom adjacent to the carbonyl group and bonded to the chlorine atom (the α-carbon) is electrophilic. This is due to the electron-withdrawing effects of both the neighboring carbonyl group and the chlorine atom. Consequently, this site is prone to attack by a variety of nucleophiles, leading to the displacement of the chloride ion. This reactivity is a cornerstone of synthetic pathways for introducing new functional groups at this position.

Common nucleophiles that can participate in this substitution reaction include:

Amines: Reaction with primary or secondary amines yields α-amino esters, which are precursors to amino acids and other biologically relevant molecules.

Thiolates: Thiolates react to form α-thio esters, which are valuable intermediates in the synthesis of sulfur-containing compounds.

Cyanide: The cyanide ion can displace chloride to form a cyanoacetate (B8463686) derivative, which can be further hydrolyzed to a malonic acid derivative.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be reduced to an amino group or used in click chemistry reactions.

These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry if the α-carbon is chiral. The reaction conditions, such as solvent and temperature, can be optimized to favor the desired substitution product and minimize side reactions.

The ester functionality of 1-Bromonaphthalen-2-yl 2-chloroacetate can undergo hydrolysis under either acidic or basic conditions to yield 1-bromonaphthalen-2-ol and 2-chloroacetic acid.

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and 1-bromonaphthalen-2-ol.

Transesterification, the conversion of one ester to another, can be achieved by reacting the compound with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol product as it is formed.

A study on the neutral ester hydrolysis of chloromethyl dichloroacetate (B87207) in 2-butoxyethanol-water mixtures showed that the heat capacity of activation can change with temperature, indicating a complex dependence of the reaction rate on the conditions. researchgate.net

The chloroacetate moiety can participate in intramolecular cyclization reactions, particularly if a suitable nucleophile is present elsewhere in the molecule or is introduced in a preceding step. For instance, if the bromo-naphthalene ring is modified to contain a nucleophilic group, such as a hydroxyl or amino group, at an appropriate position, an intramolecular SN2 reaction can occur between this group and the α-carbon of the chloroacetate, leading to the formation of a heterocyclic ring system.

The carbon-chlorine bond in chloroacetates can be cleaved via electrochemical reduction. Studies on the catalytic reduction of ethyl chloroacetate have shown that electrogenerated cobalt(I) salen can act as a catalyst. researchgate.net This process involves the formation of an organocobalt intermediate, which then undergoes further reactions. The electrochemical reduction of α,α-dichloroarylmethane derivatives in the presence of carbon dioxide has also been investigated, leading to the formation of α-chloroarylacetic acid derivatives. mdpi.com This suggests that the chloroacetate group in 1-Bromonaphthalen-2-yl 2-chloroacetate could potentially undergo similar electro-reductive transformations. The electrosynthesis of esters from carbon monoxide and water has also been demonstrated, highlighting the potential of electrochemical methods in ester chemistry. nus.edu.sg

Reactivity of the Bromine Substituent on the Naphthalene (B1677914) Ring

The bromine atom attached to the naphthalene ring is a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex aromatic and biaryl compounds.

Palladium-catalyzed cross-coupling reactions have been extensively used with bromo-naphthalene scaffolds to generate diverse libraries of compounds. nih.govdocumentsdelivered.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. yonedalabs.comyoutube.com In the context of 1-Bromonaphthalen-2-yl 2-chloroacetate, the bromine atom can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. rsc.orgrsc.org This reaction is highly tolerant of various functional groups, making it suitable for the late-stage functionalization of complex molecules. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivities. rsc.orgrsc.org For instance, the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates has been achieved with high enantioselectivities using a helically chiral polymer ligand. rsc.orgrsc.org

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnrochemistry.comlibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nrochemistry.comorganic-chemistry.org The bromine atom on the naphthalene ring of 1-Bromonaphthalen-2-yl 2-chloroacetate can be coupled with various terminal alkynes to produce 1-alkynylnaphthalene derivatives. The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > OTf > Br > Cl. nrochemistry.com

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govnumberanalytics.com The bromine substituent on the naphthalene core can undergo a Heck reaction with various alkenes to introduce a vinyl group at the 1-position of the naphthalene ring. liverpool.ac.uk The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Table of Cross-Coupling Reactions of 1-Bromonaphthalene (B1665260) Derivatives

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful transformation for converting aryl halides into organometallic reagents, which can then react with various electrophiles. nih.govtcnj.edu In the case of 1-bromonaphthalen-2-yl 2-chloroacetate, the bromine atom at the C1 position can be exchanged with a metal, typically lithium or magnesium. This reaction is generally carried out at low temperatures to prevent unwanted side reactions, such as attack on the electrophilic ester group. tcnj.edu

The reaction is typically performed using organolithium reagents, such as n-butyllithium or t-butyllithium, or Grignard reagents like isopropylmagnesium chloride. mdpi.comorganic-chemistry.org The resulting organometallic intermediate, a naphthyllithium or naphthylmagnesium species, is a potent nucleophile. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the C1 position of the naphthalene ring. The general scheme for this process is illustrated below:

Scheme 1: Halogen-Metal Exchange and Subsequent Electrophilic Quenching

The choice of organometallic reagent and reaction conditions is crucial to ensure chemoselectivity. The highly reactive nature of the organolithium or Grignard reagent necessitates low temperatures to avoid nucleophilic attack at the ester carbonyl of the chloroacetate group.

| Reagent | Typical Conditions | Generated Intermediate | Potential Electrophiles (E+) |

| n-Butyllithium | THF, -78 °C | 1-Lithio-naphthalen-2-yl 2-chloroacetate | Aldehydes, Ketones, CO2, Alkyl halides |

| t-Butyllithium | Et2O/pentane, -78 °C | 1-Lithio-naphthalen-2-yl 2-chloroacetate | Sterically hindered electrophiles |

| Isopropylmagnesium chloride | THF, 0 °C to rt | 1-(Chloromagnesio)naphthalen-2-yl 2-chloroacetate | Less reactive electrophiles |

This table presents plausible reaction parameters based on general principles of halogen-metal exchange reactions.

Nucleophilic Aromatic Substitution on the Bromonaphthalene Core

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.govnih.gov In 1-bromonaphthalen-2-yl 2-chloroacetate, the naphthalene ring itself is relatively electron-rich, and there are no strongly activating groups in the required positions. Therefore, classical SNAr reactions at the C1 position are generally unfavorable under standard conditions.

However, transition-metal-catalyzed nucleophilic substitution reactions provide a viable pathway for the displacement of the bromine atom. Catalysts based on palladium, copper, or nickel can facilitate the coupling of the aryl bromide with a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions, often named after their developers (e.g., Buchwald-Hartwig amination, Ullmann condensation), proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Table of Potential Transition-Metal-Catalyzed Nucleophilic Substitutions:

| Reaction Type | Nucleophile | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(OAc)2, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 1-Amino-naphthalen-2-yl 2-chloroacetate derivative |

| Ullmann Condensation | Alcohol/Phenol (B47542) | CuI, Base (e.g., K2CO3) | 1-Alkoxy/Aryloxy-naphthalen-2-yl 2-chloroacetate derivative |

This table illustrates potential synthetic transformations based on established cross-coupling methodologies.

Reactivity of the Naphthalene Aromatic System

The fused aromatic rings of the naphthalene core possess a distinct reactivity pattern, primarily governed by the principles of electrophilic aromatic substitution. The existing substituents, the bromine atom and the chloroacetyloxy group, influence the position of further substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, resulting in the substitution of a hydrogen atom. masterorganicchemistry.commsu.edu The directing effects of the substituents on the naphthalene ring determine the regioselectivity of the reaction.

In 1-bromonaphthalen-2-yl 2-chloroacetate:

Bromo Group (C1): Halogens are deactivating yet ortho-, para-directing. youtube.com

Chloroacetyloxy Group (C2): The acyloxy group is deactivating and ortho-, para-directing.

The combined influence of these two groups directs incoming electrophiles primarily to the C4 position. The C4 position is para to the bromo group and ortho to the acyloxy group, and it is sterically accessible. Substitution at other positions is generally less favored due to electronic and steric factors.

Predicted Major Products of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | 1-Bromo-4-nitro-naphthalen-2-yl 2-chloroacetate |

| Bromination | Br2, FeBr3 | Br+ | 1,4-Dibromo-naphthalen-2-yl 2-chloroacetate |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | 1-Bromo-4-acyl-naphthalen-2-yl 2-chloroacetate |

This table outlines the expected outcomes of common electrophilic aromatic substitution reactions based on established directing group effects.

Reductive Aromatization Reactions

The term "reductive aromatization" is not standard for a system that is already aromatic. It is possible this refers to reactions that modify the substituents while retaining the aromatic core. A more common transformation would be the reductive dehalogenation of the C-Br bond. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents. For instance, reaction with H2 gas over a palladium catalyst (Pd/C) in the presence of a base can selectively remove the bromine atom, yielding naphthalen-2-yl 2-chloroacetate.

Multi-Component Reactions and Cascade Processes

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. mdpi.comnih.gov Cascade reactions involve a sequence of intramolecular reactions, often triggered by a single event.

1-Bromonaphthalen-2-yl 2-chloroacetate can potentially participate in MCRs, particularly those involving an initial transformation like a halogen-metal exchange or a palladium-catalyzed coupling. For example, the organometallic intermediate generated from halogen-metal exchange could be part of a subsequent multi-component coupling.

A hypothetical cascade process could be initiated by the intramolecular reaction of a modified side chain with the naphthalene core. For instance, if the chloroacetate is converted to a suitable nucleophile, it could potentially undergo an intramolecular cyclization, although this would depend on the specific reaction conditions and the generation of a reactive site on the naphthalene ring.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Bromonaphthalen 2 Yl 2 Chloroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 1-Bromonaphthalen-2-yl 2-chloroacetate is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the methylene (B1212753) protons of the chloroacetate (B1199739) group. The aromatic region would likely show a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the substituted naphthalene ring. The protons on the brominated ring, in particular, would be influenced by the anisotropic effects of the bromine atom and the ester linkage. The methylene protons of the chloroacetate moiety would be expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent chlorine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Bromonaphthalen-2-yl 2-chloroacetate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene-H | 7.5 - 8.5 | Multiplet |

| -CH₂Cl | 4.2 - 4.5 | Singlet |

Note: These are estimated values and actual experimental data may vary.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. It is anticipated to show twelve distinct signals, corresponding to the ten carbon atoms of the naphthalene ring and the two carbon atoms of the chloroacetate group. The carbon atom attached to the bromine would be significantly shifted, as would the carbon atom of the ester linkage. The carbonyl carbon of the chloroacetate group would appear at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Bromonaphthalen-2-yl 2-chloroacetate

| Carbon | Predicted Chemical Shift (ppm) |

| Naphthalene-C | 110 - 150 |

| C=O | 165 - 175 |

| -CH₂Cl | 40 - 45 |

Note: These are estimated values and actual experimental data may vary.

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, helping to trace the connectivity within the naphthalene ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which would be crucial for connecting the chloroacetate moiety to the naphthalene ring through the ester linkage.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of 1-Bromonaphthalen-2-yl 2-chloroacetate with high precision. This would allow for the unambiguous determination of its molecular formula, C₁₂H₈BrClO₂. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. For 1-Bromonaphthalen-2-yl 2-chloroacetate, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺ or adducts with solvent molecules. By varying the cone voltage, fragmentation can be induced, providing valuable structural information. Expected fragmentation pathways would include the loss of the chloroacetyl group and cleavage of the ester bond.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical compounds in a mixture and identifies them based on their mass-to-charge ratio. For 1-Bromonaphthalen-2-yl 2-chloroacetate, GC would separate it from any impurities or reactants based on its volatility and interaction with the GC column's stationary phase.

Following separation, the mass spectrometer would ionize the molecule. The resulting molecular ion peak would be crucial for confirming the compound's molecular weight. Due to the presence of bromine and chlorine, this peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br (approx. 50.7:49.3 abundance), and chlorine has two, 35Cl and 37Cl (approx. 75.8:24.2 abundance). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6), providing a high-confidence confirmation of the elemental composition.

The subsequent fragmentation pattern would offer structural information. Key fragmentation pathways for 1-Bromonaphthalen-2-yl 2-chloroacetate would likely involve:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: If sterically possible, though less likely for this structure.

Loss of neutral fragments: Such as the loss of the chloroacetyl group (•CH₂ClCO) or the entire ester side chain to yield a 1-bromonaphthoxy cation.

A hypothetical table of significant fragments is presented below.

Table 1: Predicted Key Mass Fragments for 1-Bromonaphthalen-2-yl 2-chloroacetate

| m/z (Mass/Charge) | Predicted Fragment Ion | Significance |

| 298/300/302 | [C₁₂H₈BrClO₂]⁺ | Molecular ion peak cluster |

| 221/223 | [C₁₀H₆BrO]⁺ | Loss of the chloroacetyl group (•COCH₂Cl) |

| 142 | [C₁₀H₆O]⁺ | Loss of Bromine from the naphthoxy fragment |

| 77/79 | [COCH₂Cl]⁺ | Chloroacetyl cation |

Note: The table is predictive and based on common fragmentation patterns of similar structures. Actual experimental data is required for confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, specific vibrational modes of bonds can be observed. For 1-Bromonaphthalen-2-yl 2-chloroacetate, the IR spectrum would be expected to show several characteristic absorption bands that confirm its structure.

The most prominent peaks would include a strong absorption from the ester carbonyl (C=O) stretch, typically found in the 1750-1770 cm⁻¹ region for chloroacetates. The presence of the C-O-C ester linkage would be confirmed by stretching vibrations in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching would appear above 3000 cm⁻¹, while the C=C stretching of the naphthalene ring would produce signals in the 1450-1600 cm⁻¹ region. Finally, vibrations corresponding to the C-Br and C-Cl bonds would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for 1-Bromonaphthalen-2-yl 2-chloroacetate

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050-3100 | C-H Stretch | Aromatic (Naphthalene) |

| 1750-1770 | C=O Stretch | Ester (Chloroacetate) |

| 1450-1600 | C=C Stretch | Aromatic (Naphthalene) |

| 1100-1300 | C-O Stretch | Ester |

| 600-800 | C-Cl Stretch | Chloroacetate |

| 500-600 | C-Br Stretch | Bromonaphthalene |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of 1-Bromonaphthalen-2-yl 2-chloroacetate would need to be grown. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis provides a wealth of information, including bond lengths, bond angles, and torsional angles, leading to an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. This data is fundamental to understanding the packing of molecules in the crystal lattice and identifying any intermolecular interactions, such as halogen bonding or π-stacking, that stabilize the solid-state structure. Although no published crystal structure for this specific compound is currently available, data for structurally similar brominated naphthalene derivatives exist in crystallographic databases. nih.govresearchgate.net

Powder X-ray Diffraction Applications in Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used for the characterization of polycrystalline materials. Instead of a single crystal, a fine powder of the compound is analyzed. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is unique to a specific crystalline phase and serves as a fingerprint for identification.

For 1-Bromonaphthalen-2-yl 2-chloroacetate, PXRD would be used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern (either calculated from single-crystal data or obtained from a known standard).

Assess the phase purity of the material, as different polymorphs or the presence of crystalline impurities would result in additional peaks.

Monitor solid-state transformations, such as those induced by changes in temperature or pressure.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis of non-volatile or thermally sensitive compounds like 1-Bromonaphthalen-2-yl 2-chloroacetate. A typical method for this molecule would likely employ reverse-phase chromatography.

In a reverse-phase HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For 1-Bromonaphthalen-2-yl 2-chloroacetate, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely be effective. sielc.com The compound's purity would be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. Method validation would be necessary to ensure linearity, accuracy, and precision. researchgate.net

Table 3: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) stands as a pivotal analytical technique for the separation and analysis of volatile and thermally stable compounds. For the structural elucidation and purity assessment of 1-Bromonaphthalen-2-yl 2-chloroacetate, GC, particularly when coupled with mass spectrometry (GC-MS), provides invaluable data on molecular weight and fragmentation patterns.

The successful GC analysis of 1-Bromonaphthalen-2-yl 2-chloroacetate is contingent upon the selection of an appropriate stationary phase and temperature programming. Given the compound's relatively high boiling point and polarity, a capillary column with a low-to-mid-polarity stationary phase is generally employed. A common choice would be a polysiloxane-based phase, such as a 5% phenyl-methylpolysiloxane.

A temperature-programmed analysis is essential to ensure the elution of the compound as a sharp peak without thermal decomposition. The analysis would typically commence at a lower oven temperature, which is then gradually increased to facilitate the elution of the higher-boiling point analyte. The injector and detector temperatures are maintained at a higher level to prevent condensation and ensure efficient detection. A flame ionization detector (FID) is suitable for quantitative analysis due to its high sensitivity towards organic compounds. For definitive structural confirmation, a mass spectrometer (MS) detector is unparalleled, providing both molecular ion information and a characteristic fragmentation pattern that serves as a molecular fingerprint.

Hypothetical research findings for the GC analysis of a synthesized batch of 1-Bromonaphthalen-2-yl 2-chloroacetate are presented in the interactive data table below.

Interactive Data Table: Hypothetical GC-MS Data for 1-Bromonaphthalen-2-yl 2-chloroacetate

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Retention Time (RT) | 15.8 minutes |

| Molecular Ion (M+) | m/z 298/300 (due to Br isotopes) |

| Key Fragment Ions | m/z 221/223, 142, 113, 77 |

Note: This data is illustrative and based on the analysis of structurally similar compounds.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions, offering a rapid, simple, and cost-effective means to assess the progress of a synthesis. nist.gov In the preparation of 1-Bromonaphthalen-2-yl 2-chloroacetate, which is synthesized from 1-bromonaphthalen-2-ol and 2-chloroacetyl chloride, TLC is instrumental in determining the consumption of the starting materials and the formation of the desired ester product.

The technique relies on the differential partitioning of the reaction components between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). psu.edu The polarity of the compounds dictates their mobility on the TLC plate; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values. libretexts.org

For monitoring the esterification to produce 1-Bromonaphthalen-2-yl 2-chloroacetate, a silica gel plate (silica gel 60 F254) is commonly used as the stationary phase. The mobile phase is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate (B1210297). The optimal ratio of these solvents is determined empirically to achieve a clear separation between the spots corresponding to the starting materials and the product. Visualization of the spots is readily achieved under a UV lamp (at 254 nm) due to the aromatic nature of the naphthalene ring system.

As the reaction proceeds, aliquots of the reaction mixture are spotted on the TLC plate alongside the starting materials for comparison. The gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible.

Detailed research findings from a hypothetical reaction monitoring experiment are presented in the interactive data table below.

Interactive Data Table: Hypothetical TLC Data for Monitoring the Synthesis of 1-Bromonaphthalen-2-yl 2-chloroacetate

| Compound | Structure | Rf Value * | Observations |

| 1-Bromonaphthalen-2-ol | Aromatic alcohol | 0.35 | Starting material; spot diminishes over time. |

| 2-Chloroacetyl chloride | Acyl chloride | (Reacts with silica gel) | Starting material; not typically observed on TLC. |

| 1-Bromonaphthalen-2-yl 2-chloroacetate | Ester | 0.65 | Product; spot appears and intensifies over time. |

*Stationary Phase: Silica Gel 60 F254; Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v); Visualization: UV light (254 nm).

Note: The Rf values are illustrative and can vary based on the specific experimental conditions.

Computational and Theoretical Investigations of 1 Bromonaphthalen 2 Yl 2 Chloroacetate

Conformational Analysis and Molecular Dynamics Simulations

There are no published studies on the conformational preferences or the dynamic behavior of this molecule in different environments.

Reaction Mechanism Predictions and Transition State Elucidation

Computational Studies on Nucleophilic Substitutions

Computational studies are instrumental in elucidating the mechanisms of nucleophilic substitution reactions. For a molecule like 1-Bromonaphthalen-2-yl 2-chloroacetate, theoretical investigations would likely focus on two primary sites susceptible to nucleophilic attack: the carbonyl carbon of the chloroacetate (B1199739) group and the bromine-substituted carbon on the naphthalene (B1677914) ring.

DFT (Density Functional Theory) calculations, a common computational tool, could be employed to model the reaction pathways. researchgate.net These calculations would help in determining the activation energies and the geometries of transition states for various nucleophiles. For instance, the reaction with an amine nucleophile at the carbonyl carbon would likely proceed through a tetrahedral intermediate. Computational models can predict the stability of this intermediate and the energy barriers for its formation and collapse, thus providing insights into the reaction kinetics. researchgate.net

Similarly, nucleophilic aromatic substitution (SNAr) at the C1 position of the naphthalene ring is another possibility. However, SNAr reactions typically require strong electron-withdrawing groups to activate the aromatic ring, which are absent in this molecule. Computational studies would likely confirm a high activation energy for this pathway, suggesting it is less favorable compared to substitution at the chloroacetate moiety. The models would involve the formation of a Meisenheimer-like intermediate, and its stability would be a key determinant of the reaction's feasibility. researchgate.net

Table 1: Predicted Energetic Profile for Nucleophilic Substitution Reactions of 1-Bromonaphthalen-2-yl 2-chloroacetate

| Reaction Site | Nucleophile | Predicted Intermediate | Predicted Activation Energy (kcal/mol) |

|---|---|---|---|

| Carbonyl Carbon | Amine | Tetrahedral Intermediate | Lower |

Computational Studies on Cross-Coupling Reactions

Cross-coupling reactions, often catalyzed by transition metals like palladium, are a cornerstone of modern organic synthesis. The bromine atom on the naphthalene ring of 1-Bromonaphthalen-2-yl 2-chloroacetate makes it a suitable candidate for such reactions. Computational studies, particularly using DFT, can provide a deep understanding of the catalytic cycle involved in reactions like Suzuki, Heck, or Sonogashira couplings.

A computational investigation would typically model the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. researchgate.net For example, in a Suzuki coupling with a boronic acid, calculations would model the oxidative addition of the C-Br bond to a Pd(0) catalyst. The geometry and energy of the resulting Pd(II) complex would be determined. Subsequent steps, including the transmetalation with the boronate and the final reductive elimination to form the C-C bond, would also be modeled to create a complete energy profile of the reaction. researchgate.net

These studies can help in optimizing reaction conditions by predicting the most effective ligands for the palladium catalyst or the most suitable solvent. The electronic properties of the naphthalene system and the steric hindrance around the bromine atom would be crucial factors influencing the calculated energy barriers of the catalytic cycle.

Table 2: Key Parameters from a Hypothetical Computational Study of a Suzuki Coupling Reaction

| Catalytic Step | System | Calculated Parameter | Predicted Value |

|---|---|---|---|

| Oxidative Addition | 1-Bromonaphthalen-2-yl 2-chloroacetate + Pd(0) | Activation Energy | Moderate |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of 1-Bromonaphthalen-2-yl 2-chloroacetate can be predicted using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations would provide theoretical chemical shifts that can be compared with experimental data for structural verification. For instance, the protons on the naphthalene ring would appear in the aromatic region, and their specific shifts would be influenced by the bromine and the ester functionalities. The methylene (B1212753) protons of the chloroacetate group would likely appear as a singlet at a characteristic chemical shift. While specific data for the target molecule is unavailable, data for 1-bromonaphthalene (B1665260) chemicalbook.com and 2-bromonaphthalene (B93597) chemicalbook.com show characteristic aromatic proton signals between 7.2 and 8.2 ppm.

IR Spectroscopy: The infrared (IR) spectrum can also be simulated computationally. The most prominent peak would be the C=O stretching vibration of the ester group, typically appearing around 1750 cm⁻¹. mdpi.com Other characteristic vibrations would include C-O stretching, C-Br stretching, and various aromatic C-H and C=C stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. Naphthalene derivatives typically exhibit strong absorptions in the UV region due to π-π* transitions. The calculations would predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity.

Table 3: Predicted Spectroscopic Data for 1-Bromonaphthalen-2-yl 2-chloroacetate

| Spectrum | Feature | Predicted Position |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |

| ¹H NMR | CH₂Cl Protons | ~4.0 - 4.5 ppm |

| ¹³C NMR | Carbonyl Carbon | ~165 - 170 ppm |

| IR | C=O Stretch | ~1750 cm⁻¹ |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and reactivity of molecules. mhmedical.com NCI analysis, based on the electron density and its derivatives, is a computational method used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netnih.gov

For 1-Bromonaphthalen-2-yl 2-chloroacetate, an NCI analysis would reveal various intramolecular interactions. nih.gov For instance, there could be weak hydrogen bonding interactions between the chloroacetate moiety and the naphthalene ring. The analysis would also highlight π-stacking interactions if the molecule were to form dimers or aggregates. Visualizations of the reduced density gradient (RDG) isosurfaces would show regions of attractive and repulsive interactions within the molecule. researchgate.net The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition. nih.gov A detailed NCI analysis could provide insights into the conformational preferences of the molecule and its potential interactions with other molecules, such as solvents or reactants. rsc.org

Table 4: Potential Non-Covalent Interactions in 1-Bromonaphthalen-2-yl 2-chloroacetate

| Interaction Type | Involved Atoms/Groups | Significance |

|---|---|---|

| van der Waals | Naphthalene Ring, Chloroacetate | General molecular packing and conformation |

| Halogen Bonding | Bromine Atom | Directional interaction, potential for self-assembly |

Synthetic Applications and Derivatization Strategies of 1 Bromonaphthalen 2 Yl 2 Chloroacetate

Role as a Versatile Synthetic Intermediate

The presence of the bromo substituent on the electron-rich naphthalene (B1677914) core, combined with the reactive chloroacetate (B1199739) moiety, positions 1-bromonaphthalen-2-yl 2-chloroacetate as a key building block for a variety of complex organic molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are cornerstone methods for the formation of carbon-carbon bonds. wikipedia.orgprinceton.eduresearchgate.net These reactions enable the extension of the naphthalene scaffold, a critical step in the synthesis of larger aromatic systems and functionalized derivatives. researchgate.netnih.gov

The structural framework of 1-bromonaphthalen-2-yl 2-chloroacetate is well-suited for the synthesis of a variety of naphthalene-based heterocycles. The chloroacetate portion can be readily converted into other functional groups that can subsequently participate in cyclization reactions. For instance, substitution of the chloride with an azide (B81097) followed by reduction would yield an aminoacetate, a key precursor for the synthesis of lactams and other nitrogen-containing heterocycles upon intramolecular cyclization. Furthermore, the bromo group can serve as a handle for intramolecular Heck reactions, a powerful tool for the construction of both carbocyclic and heterocyclic ring systems. wikipedia.orgchim.it While direct examples involving 1-bromonaphthalen-2-yl 2-chloroacetate are not prevalent in the literature, the reactivity of the individual components is well-established for the synthesis of complex heterocyclic structures.

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) often relies on the coupling of smaller aromatic fragments. rsc.org 1-Bromonaphthalen-2-yl 2-chloroacetate is a prime candidate for such synthetic strategies. The bromine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic acids or esters, to append additional aromatic rings to the naphthalene core. rsc.orgresearchgate.net This approach allows for the systematic construction of larger, well-defined PAHs. rsc.orgnih.gov For example, coupling with phenylboronic acid would yield a phenylnaphthalene derivative, which could be further elaborated. The ester functionality can also be manipulated to facilitate cyclization reactions, providing a pathway to more complex, fused aromatic systems.

Beyond the construction of complex ring systems, 1-bromonaphthalen-2-yl 2-chloroacetate is an excellent starting material for a wide array of functionalized naphthalene derivatives. researchgate.netnih.gov The bromo group can be replaced with a variety of substituents through nucleophilic aromatic substitution or transition-metal-catalyzed reactions, introducing functionalities such as cyano, amino, or alkyl groups. researchgate.netnih.govnih.gov Concurrently, the chloroacetate moiety can be hydrolyzed to the corresponding carboxylic acid or converted to other ester or amide derivatives, adding another layer of functional diversity. This dual reactivity allows for the synthesis of a broad spectrum of substituted naphthalenes with tailored electronic and steric properties for applications in materials science and medicinal chemistry. bohrium.comresearchgate.net

Derivatization through Modification of the Bromonaphthalene Moiety

The bromine atom at the C1 position of the naphthalene ring serves as a versatile anchor point for a multitude of derivatization reactions, primarily through palladium-catalyzed cross-coupling.

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds. The C(sp²)–Br bond in 1-bromonaphthalene (B1665260) derivatives is an ideal substrate for these transformations.

C-N Bond Formation : The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with a wide range of amines, including primary and secondary amines. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods and offers excellent functional group tolerance. wikipedia.org Catalyst systems have evolved over several 'generations,' allowing for the coupling of virtually any amine under increasingly mild conditions. wikipedia.org

C-C Bond Formation : Reactions like the Suzuki-Miyaura coupling (with organoboron reagents) and Stille coupling (with organotin reagents) are highly effective for creating new carbon-carbon bonds. organic-chemistry.orgnih.gov These methods allow for the introduction of alkyl, alkenyl, alkynyl, and aryl groups onto the naphthalene scaffold. The Suzuki-Miyaura reaction, in particular, is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov

C-O and C-S Bond Formation : Variations of the Buchwald-Hartwig coupling can be used to form carbon-oxygen and carbon-sulfur bonds, leading to the synthesis of diaryl ethers and aryl thioethers, respectively. These reactions typically involve coupling the aryl bromide with alcohols, phenols, or thiols.

| Reaction Name | Coupling Partner | Bond Formed | General Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OR)₂) | C-C | 1-Alkyl/Aryl/Vinyl-naphthalen-2-yl ester |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 1-Amino-naphthalen-2-yl ester |

| Buchwald-Hartwig Etherification | Alcohol/Phenol (B47542) (ROH) | C-O | 1-Alkoxy/Aryloxy-naphthalen-2-yl ester |

| Buchwald-Hartwig Thioetherification | Thiol (RSH) | C-S | 1-(Alkyl/Aryl)thio-naphthalen-2-yl ester |

Building upon the palladium-catalyzed methods mentioned above, a vast library of substituents can be installed at the C1 position.

Aryl and Heteroaryl Substituents : The Suzuki-Miyaura coupling is exceptionally well-suited for introducing a wide range of aryl and heteroaryl groups. rsc.org The reaction conditions are generally mild and tolerant of various functional groups.

Alkyl Substituents : While more challenging, the introduction of alkyl groups can be achieved through Suzuki coupling with alkylboron reagents or via Negishi coupling using organozinc reagents.

Further functionalization of the naphthalene ring via electrophilic aromatic substitution is a viable, albeit complex, strategy. The regiochemical outcome is governed by the directing effects of the existing substituents: the bromo group (ortho-, para-directing and deactivating) and the 2-chloroacetoxy group (meta-directing and deactivating). The interplay of these effects suggests that electrophilic attack is most likely to occur at the C4 or C6 positions. Reactions such as nitration, further halogenation, or Friedel-Crafts acylation could potentially be employed, though they may require careful optimization to achieve selectivity and avoid side reactions. stackexchange.comlibretexts.org For example, studies on the Friedel-Crafts acetylation of 2-methoxynaphthalene (B124790) show that product distribution can be sensitive to reaction conditions, highlighting the need for empirical determination of regioselectivity. stackexchange.com

Design and Synthesis of Analogs with Modified Structural Scaffolds

Modifying the halogen at the C1 position can significantly alter the compound's reactivity and properties.

Fluoro Analog : The synthesis of 1-Fluoronaphthalen-2-yl 2-chloroacetate would likely commence with a fluorinated precursor, such as 1-fluoronaphthalene, which can be prepared from 1-naphthylamine (B1663977) via a diazotization-fluorination sequence (Balz-Schiemann reaction). chemicalbook.compatsnap.comgoogle.com Subsequent hydroxylation and esterification would yield the final product. The C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions, making it a stable substituent if derivatization is desired elsewhere on the molecule. nih.gov

Iodo Analog : The corresponding iodo analog could be synthesized from 1-iodonaphthalen-2-ol. nih.gov The C-I bond is more reactive than the C-Br bond in oxidative addition to palladium(0), which is the rate-determining step in many cross-coupling cycles. This enhanced reactivity allows for couplings to occur under milder conditions, often at lower catalyst loadings or temperatures.

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition | Typical Application Notes |

|---|---|---|

| Ar-F | Very Slow | Generally unreactive; requires specialized, highly active catalyst systems. |

| Ar-Cl | Slow | Requires electron-rich, bulky phosphine (B1218219) ligands for efficient coupling. |

| Ar-Br | Moderate | Commonly used, balances reactivity and stability. Good for a wide range of couplings. |

| Ar-I | Fast | Most reactive; allows for milder reaction conditions. Can be prone to side reactions. |

Modification of the Naphthalene Substitution Pattern

The 1-bromonaphthalen-2-yl moiety of 1-bromonaphthalen-2-yl 2-chloroacetate offers a versatile platform for a variety of synthetic transformations, allowing for the introduction of diverse functionalities and the creation of a library of novel compounds. The bromine atom at the C1 position is particularly amenable to modification through cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most widely employed methods for the modification of aryl halides is the Suzuki cross-coupling reaction. This reaction utilizes a palladium catalyst to couple the aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester. In the case of 1-bromonaphthalen-2-yl 2-chloroacetate, the bromine atom can be replaced with a wide range of alkyl, alkenyl, alkynyl, or aryl groups. For instance, reaction with phenylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base would yield 1-phenylnaphthalen-2-yl 2-chloroacetate. This strategy allows for the systematic tuning of the electronic and steric properties of the naphthalene core.

Another important cross-coupling reaction is the Sonogashira coupling, which involves the reaction of the aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would introduce an alkynyl substituent at the C1 position, leading to the formation of 1-(alkynyl)naphthalen-2-yl 2-chloroacetates. These compounds can serve as precursors for more complex molecular architectures, including conjugated polymers and macrocycles.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction allows for the coupling of the 1-bromo-substituent with a variety of primary and secondary amines, anilines, and even amides. This opens up avenues for the synthesis of a wide range of N-substituted naphthalen-2-yl 2-chloroacetates, which may possess interesting biological or material properties.

Furthermore, the bromine atom can be replaced with other functional groups through nucleophilic aromatic substitution reactions, although these reactions are generally less facile on naphthalene systems compared to more electron-deficient aromatic rings. Nevertheless, under specific conditions, displacement with nucleophiles such as cyanides or azides could be achieved, providing access to 1-cyanonaphthalen-2-yl 2-chloroacetate and 1-azidonaphthalen-2-yl 2-chloroacetate, respectively. These functional groups can then be further elaborated into other functionalities.

The following table summarizes some potential modifications of the naphthalene substitution pattern of 1-bromonaphthalen-2-yl 2-chloroacetate:

| Reaction Type | Reagent | Resulting Substitution at C1 |

| Suzuki Coupling | Arylboronic acid | Aryl |

| Sonogashira Coupling | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Amino |

| Nucleophilic Substitution | Sodium Cyanide | Cyano |

Alteration of the Ester Linker

The 2-chloroacetate ester group of 1-bromonaphthalen-2-yl 2-chloroacetate is a key reactive handle that allows for a multitude of derivatization strategies. The presence of the chlorine atom alpha to the carbonyl group makes this position highly susceptible to nucleophilic substitution, providing a convenient route to a wide array of new ester derivatives.

One of the most straightforward modifications is the displacement of the chloride by a variety of nucleophiles. For example, reaction with primary or secondary amines leads to the formation of the corresponding N-substituted glycinate (B8599266) esters. This reaction, often carried out in the presence of a non-nucleophilic base to scavenge the liberated HCl, is a versatile method for introducing amino functionalities. The resulting compounds are analogues of amino acid esters and may exhibit interesting biological activities.

Similarly, reaction with alcohols or phenols (alkoxides or phenoxides) results in the formation of ether-functionalized esters. For instance, treatment with sodium methoxide (B1231860) would yield 1-bromonaphthalen-2-yl 2-methoxyacetate. This strategy allows for the introduction of a wide range of alkoxy or aryloxy groups, thereby tuning the lipophilicity and other physicochemical properties of the molecule.

The chloroacetate moiety can also serve as a precursor for the synthesis of α,β-unsaturated esters through elimination reactions. Treatment with a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), could potentially lead to the formation of 1-bromonaphthalen-2-yl acrylate (B77674). This acrylate derivative is a valuable monomer for polymerization reactions.

Furthermore, the ester linkage itself can be cleaved through hydrolysis under either acidic or basic conditions to yield 1-bromo-2-naphthol (B146047). This parent phenol can then be re-esterified with a different acyl chloride or carboxylic acid to introduce a completely new ester functionality. For instance, reaction of 1-bromo-2-naphthol with acryloyl chloride would provide an alternative route to 1-bromonaphthalen-2-yl acrylate.

The following table provides examples of potential alterations of the ester linker:

| Reaction Type | Reagent | Resulting Ester Moiety |

| Nucleophilic Substitution | Diethylamine | 2-(diethylamino)acetate |

| Nucleophilic Substitution | Sodium Phenoxide | 2-phenoxyacetate |

| Elimination | DBU | Acrylate |

| Hydrolysis and Re-esterification | 1. NaOH, H₂O 2. Benzoyl Chloride | Benzoate |

Applications in Materials Chemistry

The unique combination of a reactive bromonaphthalene core and a versatile chloroacetate ester functionality makes 1-bromonaphthalen-2-yl 2-chloroacetate a promising building block in the field of materials chemistry. The distinct chemical handles at different positions of the molecule allow for its incorporation into a variety of material architectures, from organic electronic devices to functional polymers and supramolecular assemblies.

Precursors for Organic Electronic Materials

The bromonaphthalene scaffold is a well-established component in the synthesis of organic semiconducting materials. The bromine atom serves as a convenient point for elaboration into more extended conjugated systems through various cross-coupling reactions. For instance, Stille or Suzuki coupling reactions can be employed to link the 1-bromonaphthalen-2-yl unit to other aromatic or heteroaromatic moieties, thereby constructing conjugated oligomers and polymers. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The 2-ester group can also play a crucial role in tuning the properties of these materials. For example, the ester can be hydrolyzed and converted into other functional groups that can influence the solubility, morphology, and electronic properties of the final material. Moreover, the chloroacetate group itself can be used to attach the molecule to surfaces or to other components of a device. The potential derivatization of the chloroacetate group, as discussed in section 6.4.3, allows for the introduction of functionalities that can direct the self-assembly of the molecules in the solid state, which is a critical factor in determining the performance of organic electronic devices.

Building Blocks for Polymers and Copolymers

The 1-bromonaphthalen-2-yl 2-chloroacetate molecule can be utilized as a monomer or a functional comonomer in the synthesis of a variety of polymers. As mentioned previously, elimination of HCl from the chloroacetate moiety can generate an acrylate functionality. The resulting 1-bromonaphthalen-2-yl acrylate can undergo free-radical or controlled radical polymerization to produce poly(1-bromonaphthalen-2-yl acrylate). The pendant bromonaphthalene groups in this polymer can then be further modified using the cross-coupling reactions described in section 6.4.2, leading to functional polymers with tunable optical and electronic properties.

Alternatively, the chloroacetate group can be used as an initiator for certain types of polymerization, such as atom transfer radical polymerization (ATRP), after conversion to a suitable ATRP initiator. This would allow for the growth of polymer chains from the naphthalene core, leading to the formation of well-defined polymer architectures.

Furthermore, the bifunctional nature of 1-bromonaphthalen-2-yl 2-chloroacetate allows for its incorporation into copolymers. For example, the acrylate derivative can be copolymerized with other vinyl monomers to create materials with a combination of properties. The bromine atom on the naphthalene ring provides a site for post-polymerization modification, enabling the synthesis of complex and functional polymer structures.

Components in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-ordered structures. The naphthalene unit in 1-bromonaphthalen-2-yl 2-chloroacetate is an excellent candidate for participating in π-π stacking interactions, which can drive the self-assembly of molecules into ordered aggregates.

The ester group and its derivatives can be designed to introduce specific recognition sites for hydrogen bonding. For example, conversion of the chloroacetate to a glycinate derivative would introduce an N-H group capable of acting as a hydrogen bond donor. By carefully designing the substituents on both the naphthalene core and the ester linker, it is possible to program the self-assembly of the molecules into specific supramolecular architectures, such as liquid crystals, gels, or nanofibers. These materials can have applications in areas such as sensing, catalysis, and biomedical engineering. The ability to modify the molecule at two distinct positions provides a high degree of control over the intermolecular interactions and the resulting supramolecular structures.

Exploring the Horizon: Future Research Trajectories for 1-Bromonaphthalen-2-yl 2-chloroacetate

The chemical compound 1-Bromonaphthalen-2-yl 2-chloroacetate, a molecule uniting a brominated naphthalene core with a reactive chloroacetate ester, presents a landscape ripe for scientific exploration. While its specific applications and properties are still emerging, the inherent functionalities of this compound suggest a wealth of potential in synthetic chemistry and materials science. This article delineates the future directions and emerging research avenues that could unlock the full potential of this promising molecule.

Future Directions and Emerging Research Avenues

The trajectory of research for 1-Bromonaphthalen-2-yl 2-chloroacetate is poised to intersect with cutting-edge advancements in chemical synthesis and analysis. The following subsections outline key areas where future research efforts could be concentrated to harness the unique structural and reactive features of this compound.

The principles of green chemistry are increasingly integral to modern synthetic methodologies. Future research will likely focus on developing more environmentally benign and efficient pathways to synthesize 1-Bromonaphthalen-2-yl 2-chloroacetate. This includes the exploration of:

Catalytic Systems: Investigating the use of non-toxic, earth-abundant metal catalysts or organocatalysts for the esterification of 1-bromo-2-naphthol (B146047) with a chloroacetic acid derivative.

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives such as ionic liquids, supercritical fluids, or even aqueous reaction media.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

| Synthetic Parameter | Traditional Approach | Potential Sustainable Approach |

| Catalyst | Strong mineral acids | Reusable solid acid catalysts, enzymes |

| Solvent | Chlorinated hydrocarbons | Water, bio-based solvents |

| Energy Input | Conventional heating | Microwave irradiation, sonication |

The dual reactivity of 1-Bromonaphthalen-2-yl 2-chloroacetate, stemming from the bromo-naphthalene scaffold and the chloroacetate (B1199739) side chain, offers a fertile ground for discovering novel chemical transformations. Future studies could delve into:

Cross-Coupling Reactions: Utilizing the aryl bromide for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity.

Nucleophilic Substitution: Exploiting the reactive C-Cl bond in the chloroacetate moiety for reactions with a wide range of nucleophiles to generate diverse libraries of compounds.

Intramolecular Cyclizations: Designing reactions where both reactive sites participate in a concerted or sequential manner to construct novel heterocyclic systems.

The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. mpg.de The integration of the synthesis of 1-Bromonaphthalen-2-yl 2-chloroacetate and its subsequent transformations into flow chemistry setups is a promising research avenue. mpg.de This would involve: